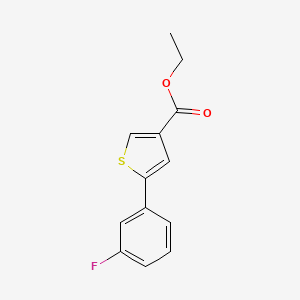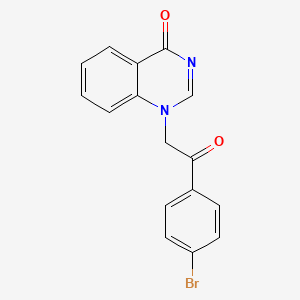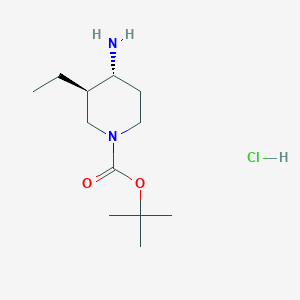
2,4-Dichloro-5-(trifluoromethyl)benzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-5-(trifluoromethyl)benzophenone: is an organic compound with the molecular formula C14H7Cl2F3O and a molecular weight of 319.11 g/mol . It is a versatile building block used in the production of various fine chemicals and research chemicals . The compound is characterized by its high boiling point of 378.1°C and a density of 1.418 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-(trifluoromethyl)benzophenone typically involves the trifluoromethylation of benzophenone derivatives. One common method includes the use of gaseous trifluoromethyl iodide (CF3I) as a trifluoromethylation reagent . The reaction is usually carried out under controlled conditions to ensure the selective introduction of the trifluoromethyl group.
Industrial Production Methods: Industrial production of this compound often involves a multi-step process that includes chlorination and trifluoromethylation reactions. The use of transition metal-based catalysts, such as iron fluoride, can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-5-(trifluoromethyl)benzophenone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Oxidation: Reagents such as potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzophenone derivatives .
Scientific Research Applications
2,4-Dichloro-5-(trifluoromethyl)benzophenone has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-(trifluoromethyl)benzophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, thereby affecting biochemical pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and binding affinity to its targets .
Comparison with Similar Compounds
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
Comparison: 2,4-Dichloro-5-(trifluoromethyl)benzophenone is unique due to its benzophenone core structure, which imparts distinct chemical properties compared to pyridine and pyrimidine derivatives. The presence of both chlorine and trifluoromethyl groups enhances its reactivity and makes it a valuable intermediate in various chemical syntheses .
Properties
Molecular Formula |
C14H7Cl2F3O |
|---|---|
Molecular Weight |
319.1 g/mol |
IUPAC Name |
[2,4-dichloro-5-(trifluoromethyl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C14H7Cl2F3O/c15-11-7-12(16)10(14(17,18)19)6-9(11)13(20)8-4-2-1-3-5-8/h1-7H |
InChI Key |
XVTDRBGYNNOLDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2Cl)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2R,4S)-2-pyridin-3-ylpiperidin-4-yl]pyridine](/img/structure/B15132289.png)
![(2E)-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetyl chloride](/img/structure/B15132295.png)






![6-[(3R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B15132333.png)


![(T-4)-Bis[|A-(hydroxy-|EO)benzeneacetato-|EO]magnesium](/img/structure/B15132355.png)


